Superior In Vivo Antitumor Activity with Reduced Toxicity Compared to Oxaliplatin
In a mouse A549 lung cancer xenograft model, Antitumor agent-78 (administered at 6 μg/kg, i.v., on days 8, 10, and 12) demonstrated superior in vivo antitumor activity compared to oxaliplatin . The study reported that Antitumor agent-78 dramatically repressed tumor growth while maintaining normal kidney and liver architecture, unlike oxaliplatin, which is associated with significant damage to these organs and weight loss [1].
| Evidence Dimension | In Vivo Antitumor Efficacy and Toxicity |
|---|---|
| Target Compound Data | Antitumor agent-78 (6 μg/kg): Dramatic tumor repression; maintained normal kidney/liver histology; no significant weight loss. |
| Comparator Or Baseline | Oxaliplatin: Demonstrated antitumor activity but caused significant kidney and liver damage and weight loss. |
| Quantified Difference | Antitumor agent-78 showed better antitumor activity with a superior safety profile (no significant organ damage). |
| Conditions | A549 human lung cancer xenograft model in mice; 6 μg/kg i.v. on days 8, 10, 12 post-inoculation. |
Why This Matters
This data supports the selection of Antitumor agent-78 over oxaliplatin for in vivo lung cancer studies where minimizing off-target organ toxicity is a critical experimental requirement.
- [1] Antitumor Agent-78. Protheragen. In Vivo Activity: Displays better potential antitumor activity than Oxaliplatin, without significant damage to kidney and liver as well as weight loss. View Source
